9-Fluorenylmethyl N-hydroxycarbamate (CAS: 190656-01-0), commonly referred to as Fmoc-NH-OH, is a highly crystalline, orthogonally protected hydroxylamine building block primarily utilized in solid-phase peptide synthesis (SPPS) and the generation of hydroxamic acid libraries. As an N-protected precursor, it features a base-labile fluorenylmethoxycarbonyl (Fmoc) group that provides excellent steric shielding and stability under acidic coupling conditions. In industrial and academic procurement, this compound is evaluated based on its ability to functionalize acid-labile resins (such as 2-chlorotrityl chloride) without premature cleavage, enabling the high-yield synthesis of peptidyl hydroxamic acids, O-substituted hydroxylamines, and complex bioconjugation linkers[1]. Its high purity and straightforward processability make it a critical raw material for medicinal chemistry workflows targeting matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors.
Substituting Fmoc-NH-OH with generic alternatives like unprotected hydroxylamine, Boc-NH-OH, or Cbz-NH-OH routinely results in synthetic failure or severe yield degradation in solid-phase workflows. Unprotected hydroxylamine lacks regiocontrol, leading to unselective N,O-dialkylation and complex product mixtures that complicate downstream purification. While Boc-NH-OH is a common protecting group, its acid-labile nature makes it fundamentally incompatible with acid-sensitive solid supports like 2-chlorotrityl resin; attempting to deprotect the Boc group with trifluoroacetic acid (TFA) simultaneously cleaves the linker, prematurely releasing the intermediate and halting synthesis [1]. Similarly, Cbz-NH-OH requires harsh deprotection conditions—such as strong acids (HF) or catalytic hydrogenation—which are incompatible with standard SPPS equipment and poison sulfur-containing peptide sequences. Consequently, Fmoc-NH-OH is strictly required for its perfect orthogonality, allowing mild base deprotection while preserving the resin attachment until final acidic cleavage.
In the synthesis of peptidyl hydroxamic acids on 2-chlorotrityl resins, the choice of the hydroxylamine protecting group dictates the viability of the entire synthetic route. Fmoc-NH-OH is attached to the resin and subsequently deprotected using 20% piperidine in DMF, a mild basic condition that leaves the acid-labile resin bond 100% intact. This perfect orthogonality allows for standard Fmoc-SPPS elongation, ultimately yielding target hydroxamic acids in >80% yield and >90% purity following a mild 5% TFA cleavage [1]. In stark contrast, utilizing Boc-NH-OH on the same resin results in complete synthetic failure; the TFA required to remove the Boc group concurrently cleaves the 2-chlorotrityl linker, resulting in 0% retention of the intermediate on the solid support for subsequent coupling steps.
| Evidence Dimension | Intermediate retention on 2-chlorotrityl resin during deprotection |
| Target Compound Data | 100% retention (using 20% piperidine) and >80% final product yield |
| Comparator Or Baseline | Boc-NH-OH (0% retention, premature cleavage by TFA) |
| Quantified Difference | Absolute preservation of solid-phase attachment vs. complete loss of intermediate |
| Conditions | 2-chlorotrityl resin, deprotection via 20% piperidine (Fmoc) vs. TFA (Boc) |
Procurement teams must source Fmoc-NH-OH for solid-phase hydroxamic acid libraries, as Boc-protected alternatives physically cannot survive the necessary deprotection cycles on standard acid-labile resins.
When synthesizing complex O-substituted hydroxylamine linkers for bioconjugation or PROTACs, preventing N-alkylation is a critical process parameter. The bulky fluorenylmethoxycarbonyl group of Fmoc-NH-OH provides exceptional steric shielding of the nitrogen atom. When reacted with sterically demanding alkylating agents (such as trityl bromide derivatives) in the presence of DIPEA, Fmoc-NH-OH undergoes exclusive O-substitution, yielding the desired O-alkylated product quantitatively without N-alkylated byproducts [1]. Conversely, utilizing unprotected hydroxylamine (NH2OH) under similar alkylation conditions yields a highly complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated species, drastically reducing the isolated yield of the target O-alkylated linker and requiring extensive chromatographic purification.
| Evidence Dimension | Regioselectivity in alkylation |
| Target Compound Data | Exclusive O-alkylation (no N-alkylation detected) |
| Comparator Or Baseline | Unprotected NH2OH (Complex mixture of N-, O-, and N,O-dialkylation) |
| Quantified Difference | Near 100% chemoselectivity for target vs. severe yield loss to dialkylated byproducts |
| Conditions | Reaction with sterically demanding alkyl bromides in CH2Cl2/DIPEA |
Using Fmoc-NH-OH eliminates costly and time-consuming downstream purification steps, making it the economically superior choice for scaling up linker manufacturing.
The synthesis of advanced peptidyl hydroxamic acids often involves sensitive amino acid residues such as methionine or cysteine, which are prone to oxidation or poisoning of metal catalysts. Fmoc-NH-OH is deprotected using 20% piperidine in DMF at room temperature, a mild condition that achieves complete deprotection while preserving 100% of standard Fmoc-SPPS amino acids, including sulfur-containing residues[1]. In contrast, Cbz-NH-OH (Benzyl N-hydroxycarbamate) requires either highly toxic and specialized strong acids (liquid HF) or catalytic hydrogenation (Pd/C, H2) for deprotection. Catalytic hydrogenation is fundamentally incompatible with sulfur-rich peptides, as the sulfur poisons the palladium catalyst, leading to incomplete deprotection and unrecoverable yield losses.
| Evidence Dimension | Deprotection compatibility with sulfur-containing peptides |
| Target Compound Data | 100% compatibility (mild base deprotection) |
| Comparator Or Baseline | Cbz-NH-OH (Catalyst poisoning or requirement for toxic HF) |
| Quantified Difference | Complete sequence tolerance vs. restricted amino acid scope |
| Conditions | Deprotection of protected hydroxylamine in the presence of Met/Cys residues |
Buyers synthesizing diverse peptide libraries must select Fmoc-NH-OH to avoid restricting their sequence design or requiring specialized hazardous chemical handling facilities.
Directly leveraging its orthogonality on 2-chlorotrityl resin, Fmoc-NH-OH is the premier starting material for generating solid-phase libraries of peptidyl hydroxamic acids targeting histone deacetylases (HDACs) in oncology research, ensuring high final cleavage yields without premature intermediate loss [1].
Due to its strict O-alkylation chemoselectivity, this compound is ideal for scaling up the synthesis of specialized trityl-based linkers used in bioconjugation, avoiding the purification bottlenecks and yield losses associated with the N,O-dialkylation of unprotected hydroxylamine [2].
Utilizing its mild, base-labile deprotection profile, Fmoc-NH-OH is the required building block for synthesizing hydroxamic acid derivatives of methionine- or cysteine-containing peptides, where Cbz-protected alternatives would fail due to catalyst poisoning during hydrogenation [1].
Irritant